3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one, Mixture of diastereomers
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Overview
Description
3-Methyl-octahydropyrrolo[1,2-a]piperazin-4-one, also known as 3-methyl-OPP, is a cyclic compound. It has a molecular weight of 154.21 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one . The InChI code for this compound is 1S/C8H14N2O/c1-6-8(11)10-4-2-3-7(10)5-9-6/h6-7,9H,2-5H2,1H3 .Physical and Chemical Properties Analysis
3-Methyl-octahydropyrrolo[1,2-a]piperazin-4-one is a powder at room temperature . It has a molecular weight of 154.21 .Scientific Research Applications
Synthesis Techniques and Applications
Regioselectivity-Tunable Cyclizations : A novel approach for constructing 2,3- or 2,5-dispirooxindole-piperazine ring systems via acid-promoted self-1,3-dipolar [3+3] cyclizations was developed. This method allows for effective tuning of regioselectivity by altering substrate structures, offering new pathways in synthetic organic chemistry (Peng-Ju Xia et al., 2015).
Multidentate Bifunctional Organic Ligands : The synthesis and characterization of a new versatile and accessible polydentate bifunctional organic ligand for coordination and supramolecular chemistry was reported. This ligand shows potential as a building block for constructing complex metal-organic frameworks and supramolecular assemblies (C. Cheadle et al., 2013).
Material Science and Coordination Chemistry
Metal Complexes with Structural Diversity : Group 12 metal complexes with a tridentate ligand demonstrated structural diversity due to the participation of terminal piperazine nitrogen in coordination. This research provides insights into the design of new materials with unique properties for applications in catalysis and material science (Suranjana Purkait et al., 2017).
Hybrid Iodobismuthate Semiconductors : The synthesis and semiconducting properties of piperazinium-cation-based iodobismuthates were explored. These materials exhibit pseudo-three-dimensional structures and show promise for applications in optoelectronics due to their variable electronic properties (Adam J Dennington & M. Weller, 2016).
Therapeutic and Biological Potential
- Synthesis of N-Heterocycles : Unprotected secondary amines were directly alkylated through C-H functionalization adjacent to nitrogen, leading to the synthesis of α- and β-alkylated N-heterocycles. This method offers a new route to potentially therapeutic N-heterocyclic compounds with high regio- and diastereoselectivity (Philippa R. Payne et al., 2013).
Mechanism of Action
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-8(11)10-4-2-3-7(10)5-9-6/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSXUVBKYAHOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1822529-02-1 |
Source
|
Record name | 3-methyl-octahydropyrrolo[1,2-a]piperazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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